molecular formula C11H10ClN3O2 B2442512 2-chloro-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]benzamide CAS No. 1235251-67-8

2-chloro-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]benzamide

Cat. No.: B2442512
CAS No.: 1235251-67-8
M. Wt: 251.67
InChI Key: RZKWMYSMBXOQCT-UHFFFAOYSA-N
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Description

2-chloro-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]benzamide is a compound that belongs to the class of oxadiazoles, which are five-membered heterocyclic compounds containing two nitrogen atoms and one oxygen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]benzamide typically involves the reaction of 2-chlorobenzoyl chloride with 3-methyl-1,2,4-oxadiazole-5-methanamine. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane at room temperature. The reaction mixture is then stirred for several hours to ensure complete conversion to the desired product .

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include the use of larger reaction vessels, more efficient mixing and temperature control systems, and potentially continuous flow processes to increase yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]benzamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution: Products depend on the nucleophile used; for example, substitution with an amine would yield an aniline derivative.

    Oxidation: Products include oxidized forms of the oxadiazole ring.

    Reduction: Reduced forms of the oxadiazole ring.

    Hydrolysis: Carboxylic acids and amines.

Scientific Research Applications

2-chloro-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]benzamide has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-chloro-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]benzamide is unique due to the presence of both the oxadiazole ring and the benzamide moiety, which confer specific reactivity and biological activity. This combination is not commonly found in other compounds, making it a valuable target for research and development .

Properties

IUPAC Name

2-chloro-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10ClN3O2/c1-7-14-10(17-15-7)6-13-11(16)8-4-2-3-5-9(8)12/h2-5H,6H2,1H3,(H,13,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZKWMYSMBXOQCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=N1)CNC(=O)C2=CC=CC=C2Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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